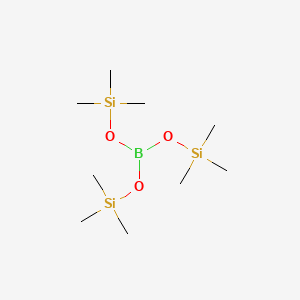
4-Cyanophenyl ether
概要
説明
4,4’-Oxydibenzonitrile is an organic compound with the molecular formula C₁₄H₈N₂O and a molecular weight of 220.2261 g/mol . It is also known by other names such as 4,4’-Dicyanodiphenyl ether and Benzonitrile, 4,4’-oxydi- . This compound is characterized by the presence of two benzonitrile groups connected by an oxygen atom.
準備方法
4,4’-Oxydibenzonitrile can be synthesized through various synthetic routes. One common method involves the reaction of 4-cyanophenol with 4-fluorobenzonitrile in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
4,4’-Oxydibenzonitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the nitrile groups into amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4,4’-Oxydibenzonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: Research studies have explored its potential as a ligand in coordination chemistry and its interactions with biological molecules.
Medicine: Investigations into its potential therapeutic applications are ongoing, particularly in the development of new pharmaceuticals.
Industry: This compound is used in the production of high-performance materials, including polymers and resins.
作用機序
The mechanism of action of 4,4’-Oxydibenzonitrile involves its interaction with specific molecular targets. The nitrile groups can participate in coordination chemistry, forming complexes with metal ions. These interactions can influence various biochemical pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
4,4’-Oxydibenzonitrile can be compared with other similar compounds such as:
4,4’-Dichlorodiphenyl ether: Similar structure but with chlorine atoms instead of nitrile groups.
4,4’-Diaminodiphenyl ether: Contains amino groups instead of nitrile groups.
4,4’-Dihydroxydiphenyl ether: Features hydroxyl groups in place of nitrile groups.
The uniqueness of 4,4’-Oxydibenzonitrile lies in its nitrile groups, which confer distinct chemical properties and reactivity compared to its analogs.
特性
IUPAC Name |
4-(4-cyanophenoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O/c15-9-11-1-5-13(6-2-11)17-14-7-3-12(10-16)4-8-14/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAUOQFEFINEDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064395 | |
| Record name | Benzonitrile, 4,4'-oxybis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6508-04-9 | |
| Record name | 4,4′-Oxybis[benzonitrile] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6508-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzonitrile, 4,4'-oxybis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006508049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-Oxydibenzonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87869 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzonitrile, 4,4'-oxybis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzonitrile, 4,4'-oxybis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohex-4-ene-1,2-dicarboxylic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.727 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the impact of incorporating 4-cyanophenyl ether as a pendant group on the properties of polycarbosilanes?
A1: Research indicates that incorporating this compound as a pendant group into the polycarbosilane backbone influences the polymer's physical properties. Specifically, it has been observed to impact the glass transition temperature (Tg) of the resulting polymers. [] This suggests that the presence of this group can influence the chain flexibility and intermolecular interactions within the polymer matrix. Further studies are needed to fully understand the extent of its influence on other properties like thermal stability and mechanical strength.
Q2: How does the fragmentation of this compound radical anions differ from that of 4-cyanobenzyl phenyl ether radical anions?
A2: Studies employing electrochemical methods and density functional theory calculations revealed significant differences in the fragmentation of this compound radical anions compared to 4-cyanobenzyl phenyl ether radical anions. [] The intrinsic barriers for mesolytic cleavages in this compound radical anions were found to be lower than their 4-cyanobenzyl phenyl ether counterparts. Interestingly, despite being thermodynamically less favorable, homolytic fragmentation in 4-cyanophenyl benzyl ether was found to be kinetically slower than the heterolytic process. This difference in reactivity highlights the importance of kinetic factors in determining reaction outcomes and challenges the "spin regioconservation principle" in specific cases.
Q3: Can this compound be used in the development of liquid crystal materials?
A3: Yes, this compound derivatives have been explored for their liquid crystal properties. Research has investigated the dielectric properties of this compound of 4′-n-octyloxybenzoic acid, a highly polar liquid crystal. [] The study characterized the dielectric anisotropy and relaxation processes in its nematic and isotropic phases, providing insights into the molecular mechanisms governing its behavior in response to electric fields. These findings contribute to the understanding of structure-property relationships in liquid crystals and may aid in the design of new materials for display technologies and other applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-hydroxy-n-(4-methoxy-2-methylphenyl)-11h-benzo[a]carbazole-3-carboxamide](/img/structure/B1293555.png)





